1-Adamantaneacetic acid

Catalog No.
S561532
CAS No.
4942-47-6
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantaneacetic acid

Standard 1-adamantanecarboxylic acid fails in amidation due to steric shielding; simple aliphatic acids lack 3D rigidity. 1-Adamantaneacetic acid’s methylene spacer relieves crowding, maintaining adamantane lipophilicity (logP ~2.31) for efficient coupling.

  • DPP-4 inhibitor synthesis: No steric hindrance, efficient amidation.
  • Supramolecular guest: K_a > 10^4 M^-1 with β-cyclodextrin for hydrogels.
  • Polymer additive: Enhances Tg and etch resistance for 193 nm photoresists.
  • Supply: >98% purity, ambient shipping.

CAS Number

4942-47-6

Product Name

1-Adamantaneacetic acid

IUPAC Name

2-(1-adamantyl)acetic acid

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14)

InChI Key

AOTQGWFNFTVXNQ-UHFFFAOYSA-N

Synonyms

(Adamantan-1-yl)acetic Acid; (Tricyclo[3.3.1.13,7]dec-1-yl)acetic Acid; 1-(Carboxymethyl)adamantane; 1-Adamantylacetic Acid; NSC 310162; α-(1-Adamantyl)acetic Acid; 2-((3r,5r,7r)-adamantan-1-yl)acetic acid

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)O

The exact mass of the compound 1-Adamantaneacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310162. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

1-Adamantaneacetic acid (CAS 4942-47-6) is a highly lipophilic, rigid, bulky cycloaliphatic building block characterized by an adamantane cage connected to a carboxyl group via a single methylene (-CH2-) spacer. With a melting point of 134–137 °C and a pKa of approximately 5.00, it serves as a critical precursor in pharmaceutical synthesis and advanced materials . Unlike direct bridgehead-substituted adamantanes, the methylene spacer provides crucial rotational flexibility and relieves steric crowding at the reactive carbonyl center, making it a highly processable acylating agent[1]. Procurement of this specific compound is driven by its dual ability to impart massive three-dimensional steric bulk and high lipophilicity (logP ~2.31) without compromising downstream coupling efficiency in mainstream industrial workflows.

Research Fit

Peptide acylation agent

Enables N-terminal modification with rigid, lipophilic adamantane cage for SAR studies

Enzyme inhibitor probe

Reported inhibitor of chorismate mutase-prephenate dehydrogenase for shikimate pathway research

Mechanistic carbocation studies

Bridgehead substitution directs carbocation reactivity in oxidative transformations

Substituting 1-adamantaneacetic acid with its closest analog, 1-adamantanecarboxylic acid, routinely fails in manufacturing due to profound differences in steric hindrance. In 1-adamantanecarboxylic acid, the carboxyl group is directly attached to the bulky tertiary bridgehead carbon, severely shielding the carbonyl carbon from nucleophilic attack and drastically reducing yields in standard amidation or esterification reactions [1]. Conversely, substituting it with simple aliphatic acids (e.g., cyclohexaneacetic acid) fails to provide the requisite 3D diamondoid rigidity and extreme lipophilicity necessary for precise hydrophobic pocket-fitting in pharmacological targets or robust host-guest inclusion in supramolecular systems[2]. Buyers must procure 1-adamantaneacetic acid specifically when the application demands both the massive steric bulk of the adamantane cage and high coupling reactivity.

Substitution Risk

Isomer

2-Adamantaneacetic acid may shift electrochemical products from carbocation to radical pathways, altering reactivity profile

Spacer

1-Adamantanecarboxylic acid (Aca) lacks methylene linker; N-terminal acylation outcome may differ from Aaa-modified peptides

Substituent

3-Chloroadamantane-1-acetic acid may reduce chorismate mutase inhibition relative to unsubstituted scaffold

Steric Relief and Coupling Reactivity in Amidation Workflows

The presence of the methylene spacer in 1-adamantaneacetic acid fundamentally alters its processability compared to 1-adamantanecarboxylic acid. During the synthesis of complex amides, 1-adamantaneacetic acid readily undergoes coupling with primary amines using standard reagents (e.g., EDC/NHS or HATU) at room temperature, routinely achieving high yields (>85%)[1]. In head-to-head synthetic pathways, 1-adamantanecarboxylic acid often requires aggressive activation—such as conversion to an acid chloride using oxalyl chloride—or prolonged heating at elevated temperatures due to the severe steric shielding of the carbonyl carbon by the adjacent bulky adamantane cage [1].

Evidence DimensionAmidation coupling conditions and yield
Target Compound Data1-Adamantaneacetic acid achieves >85% yields under mild, standard peptide coupling conditions (EDC/HOBt or HATU)
Comparator Or Baseline1-Adamantanecarboxylic acid requires harsh activation (acid chlorides) or elevated temperatures to overcome steric hindrance
Quantified DifferenceThe -CH2- spacer eliminates bridgehead steric shielding, allowing high-yield coupling without the need for corrosive halogenating agents
ConditionsStandard amide coupling (EDC/NHS, RT) vs. acid chloride activation

For procurement in pharmaceutical scale-up, 1-adamantaneacetic acid lowers manufacturing costs and avoids corrosive reagents while delivering the required adamantyl pharmacophore.

N-Terminal acylation potency
Head-to-head
Reported >10× potency difference vs. non-acylated model peptide
Supports Aaa as acylation group for B2 antagonist design
Conscious rat blood pressure assay; propionic acid analogue showed no enhancement

Exceptional Host-Guest Binding Affinity with β-Cyclodextrin

In supramolecular material design, 1-adamantaneacetic acid is a highly preferred guest molecule for β-cyclodextrin host cavities. Quantitative titrations demonstrate that 1-adamantaneacetic acid achieves a high binding constant (K_a) of approximately 2.1 × 10^4 to 4.6 × 10^4 M^-1 in aqueous environments [1]. This is orders of magnitude stronger than the binding affinities of simple aliphatic or aromatic acids, which typically exhibit K_a values below 10^3 M^-1 [2]. The methylene spacer provides the precise degree of rotational freedom necessary for the adamantane cage to deeply insert into the hydrophobic cyclodextrin cavity while leaving the carboxylate group exposed for aqueous solvation or further functionalization [1].

Evidence DimensionHost-guest binding constant (K_a) with β-cyclodextrin
Target Compound DataK_a ≈ 2.1 × 10^4 to 4.6 × 10^4 M^-1
Comparator Or BaselineSimple aliphatic/aromatic acids (K_a < 10^3 M^-1)
Quantified Difference>20-fold increase in binding affinity compared to standard non-adamantyl carboxylic acids
ConditionsAqueous buffer solutions, determined via NMR or fluorescence titration

Buyers formulating self-assembling hydrogels or targeted drug delivery systems must select this compound to ensure robust, stable, and reversible supramolecular cross-linking.

Anodic oxidation pathway
Head-to-head
1-isomer: carbocation-derived products only
Mechanism divergence may require isomer-specific selection for carbocation studies
Alcoholic solution; 2-isomer yields radical products

Pharmacological Pocket Fitting and Receptor Antagonism

1-Adamantaneacetic acid is highly effective as an N-terminal acylating agent for enhancing the pharmacological activity of peptide therapeutics. When used to modify Bradykinin (BK) analogs, the incorporation of the 1-adamantaneacetic acid (Aaa) moiety significantly increases B2 receptor antagonistic activity compared to standard linear or aromatic acyl groups (e.g., succinic acid or 4-tert-butylbenzoic acid) [1]. The unique 3D diamondoid structure provides massive lipophilic bulk that precisely fills deep hydrophobic binding pockets, while the methylene spacer prevents the rigid cage from sterically distorting the active conformation of the adjacent peptide backbone[1].

Evidence DimensionReceptor antagonistic activity (pA2 values) in modified peptides
Target Compound Data1-Adamantaneacetic acid (Aaa) modification yields highly potent B2 receptor antagonists with elevated pA2 values
Comparator Or BaselineStandard acyl groups (e.g., succinic acid, 4-aminobenzoic acid)
Quantified DifferenceMeasurable increase in pA2 (antagonistic potency) due to optimal hydrophobic pocket filling without backbone distortion
ConditionsIn vivo rat blood pressure tests and in vitro rat uterus tests for Bradykinin analogs

For buyers synthesizing novel peptide therapeutics or antidiabetics, this specific compound maximizes target receptor affinity and membrane permeability.

Chorismate mutase inhibition
Cross-study comparable
Ranked higher than 3-chloroadamantane-1-acetic acid
Unsubstituted scaffold may support enzyme inhibition studies
Assay from Aerobacter aerogenes / E. coli K12 enzyme

Thermal Stability Enhancement in Polymer Functionalization

The incorporation of 1-adamantaneacetic acid into polymer side chains fundamentally alters the thermal properties of the resulting materials. Compared to polymers functionalized with linear aliphatic acids (e.g., lauric or decanoic acid), adamantyl-substituted polymers exhibit extremely high glass transition temperatures (Tg) and superior thermal degradation onset temperatures[1]. The stiff, bulky adamantyl substituent severely restricts the segmental mobility of the polymer backbone. By utilizing 1-adamantaneacetic acid rather than 1-adamantanecarboxylic acid, manufacturers can achieve this thermal enhancement while maintaining high functionalization yields during the polymer modification step [1].

Evidence DimensionGlass transition temperature (Tg) and thermal stability
Target Compound DataAdamantyl-substituted polymers show extremely high Tg and thermal stability
Comparator Or BaselineParent polymers or linear aliphatic-substituted polymers
Quantified DifferenceSubstantial elevation in Tg due to the massive steric bulk and rigidity of the adamantane cage restricting backbone rotation
ConditionsDifferential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) of functionalized polymers

Industrial buyers developing advanced photoresists, high-temperature resins, or specialized coatings prioritize this compound to impart extreme thermal resistance.

Commercial purity grade
Data to verify
>99.0% (neutralization titration)
May support stoichiometric reliability for quantitative acylation
GC min 98.0%; standard grades 95–98%
pKa and logP prediction
Class-level inference
pKa ~5.0, logP ~2.3–2.7
Class-level prediction may inform solvent selection and ionization context
In silico estimation; empirical validation recommended

Synthesis of Antidiabetic Drugs and Peptide Therapeutics

1-Adamantaneacetic acid is a critical building block in medicinal chemistry, particularly for synthesizing Dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., vildagliptin analogs) and N-terminally modified peptide antagonists. Its high lipophilicity and specific 3D bulk allow the resulting molecules to precisely fill hydrophobic target pockets (such as the S1 pocket of DPP-4) while the methylene spacer ensures the coupling process proceeds efficiently without the severe steric hindrance associated with direct bridgehead adamantyl acids [1].

Formulation of Supramolecular Hydrogels and Drug Delivery Systems

Due to its exceptionally high binding constant with β-cyclodextrin (K_a > 10^4 M^-1), 1-adamantaneacetic acid is the preferred guest molecule for designing self-assembling, reversible supramolecular polymers and hydrogels. Procurement in this sector relies on the compound's ability to form robust host-guest inclusion complexes that can be utilized for controlled in vivo drug release, transdermal delivery systems, and advanced tissue engineering matrices [2].

Manufacturing of High-Tg Specialty Polymers and Photoresists

In advanced materials science, 1-adamantaneacetic acid is utilized to functionalize polymer side chains to drastically improve thermal stability. The rigid diamondoid cage restricts polymer backbone mobility, significantly elevating the glass transition temperature (Tg) and conferring high resistance to chemical etching. This makes it a highly sought-after precursor for the production of 193 nm photoresists and high-performance industrial coatings [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
B2 antagonist design
Acylation-dependent potency context
Blood pressure assay response
Carbocation mechanistic studies
Isomer-specific pathway exclusivity
Oxidative product distribution
Chorismate mutase inhibition
Unsubstituted adamantane scaffold
Enzyme inhibition ranking
Stoichiometric acylation
Titration-verified purity grade
Batch-to-batch stoichiometry

Physical Description

White solid; [Alfa Aesar MSDS]

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

194.130679813 Da

Monoisotopic Mass

194.130679813 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4942-47-6

Wikipedia

1-Adamantaneacetic acid
Neklesa et al. Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins. Nature Chemical Biology, doi: 10.1038/nchembio.597, published online 3 July 2011 http://www.nature.com/naturechemicalbiology

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